Violanthin

Catalog No.
S569711
CAS No.
40581-17-7
M.F
C27H30O14
M. Wt
578.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Violanthin

CAS Number

40581-17-7

Product Name

Violanthin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1

InChI Key

MVOUGOXRXQDXDC-RSPRXDBDSA-N

SMILES

Array

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Violanthin is a flavone C-glycoside that is flavone substituted by hydroxy groups at positions 5, 7 and 4', a beta-D-glucopyranosyl residue at position 6 and a 6-deoxy-alpha-L-mannopyranosyl residue at position 8. It has a role as a plant metabolite and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a flavone C-glycoside and a trihydroxyflavone. It is functionally related to a flavone.
Violanthin has been reported in Adenia mannii, Angiopteris hypoleuca, and other organisms with data available.

Violanthin (CAS 40581-17-7) is a structurally stable flavone di-C-glycoside, chemically defined as 6-C-glucosyl-8-C-rhamnosylapigenin. Unlike common O-glycosylated flavonoids, violanthin features carbon-carbon (C-C) linkages between the apigenin core and its sugar moieties, conferring quantifiable resistance to enzymatic hydrolysis and thermal degradation [1]. In industrial and research procurement, violanthin is primarily sourced as a high-purity analytical reference standard for the authentication of premium botanical materials, such as Dendrobium officinale, and as a stable baseline compound for pharmacokinetic and target-binding assays. Its established quantitative benchmarks in acetylcholinesterase (AChE) and sorbitol dehydrogenase inhibition make it a critical reference material for neuropharmacological and metabolic research [2].

Substituting violanthin with generic O-glycosylated flavonoids (e.g., rutin or isoquercitrin) fundamentally compromises assay integrity due to the inherent instability of the C-O glycosidic bond, which readily cleaves under mild acidic conditions or during in vitro digestion, artificially altering the pharmacokinetic profile [1]. Furthermore, in quality control applications, substituting violanthin with broader flavonoid markers fails to distinguish high-value Dendrobium officinale from common adulterants like Dendrobium devonianum. Violanthin is an exclusively specific chemical marker absent in these adulterants, meaning generic in-class substitutes cannot provide the necessary legal or commercial authentication [2]. Finally, utilizing crude extracts instead of high-purity violanthin introduces co-eluting isomers like isoviolanthin, which require precise chromatographic separation (e.g., UPLC-MS/MS or HPTLC) to resolve, making the exact analytical standard indispensable for accurate quantification [2].

Absolute Differentiation of High-Value Botanical Adulterants

In the quality control of Traditional Chinese Medicine, distinguishing premium Dendrobium officinale from its lower-cost adulterant Dendrobium devonianum is a critical procurement challenge. HPTLC and UPLC-MS/MS analyses demonstrate that violanthin is a species-specific marker. It is prominently detected in D. officinale but completely absent in D. devonianum [1].

Evidence DimensionSpecies-specific marker presence
Target Compound DataViolanthin present (detectable via HPTLC at Rf 0.35)
Comparator Or BaselineDendrobium devonianum (adulterant baseline: 0% violanthin)
Quantified DifferenceAbsolute presence vs. absence
ConditionsHPTLC (ethyl acetate/butanone/formic acid/water) and UPLC-MS/MS

Procuring violanthin as an analytical standard is the only definitive way to chemically authenticate D. officinale raw materials and prevent supply chain fraud.

Enhanced Hydrolytic Stability of the C-Glycosidic Bond

When selecting flavonoid glycosides for metabolic or formulation studies, the bond type dictates stability. Violanthin, a di-C-glycoside, maintains its structural integrity during in vitro gastric and intestinal digestion models. In contrast, standard O-glycosides (such as isoquercitrin) undergo significant glycosidic bond cleavage, degrading into unstable aglycones [1].

Evidence DimensionDigestive/Hydrolytic Stability
Target Compound DataC-C bond remains intact during intestinal phase
Comparator Or BaselineO-glycosides (e.g., isoquercitrin: bond broken in gastric/intestinal stages)
Quantified DifferenceIntact survival vs. extensive aglycone cleavage
ConditionsIn vitro digestion models (gastric and intestinal phases)

Buyers requiring stable reference materials for oral bioavailability and metabolic tracking must prioritize C-glycosides like violanthin over easily degraded O-glycosides.

Quantified In Vivo Bioavailability

Pharmacokinetic profiling of violanthin in murine models via UPLC-MS/MS reveals quantified systemic absorption, a direct result of its C-glycoside stability. Following an oral administration of 30 mg/kg, violanthin achieves a Cmax of 379.0 ng/mL and an absolute bioavailability of 24.3% [1].

Evidence DimensionAbsolute Bioavailability
Target Compound Data24.3% absolute bioavailability; Cmax 379.0 ng/mL
Comparator Or BaselineTypical complex flavonoid O-glycosides (often <5% bioavailability)
Quantified DifferenceHighly quantifiable systemic absorption
ConditionsMice, 30 mg/kg p.o. vs 4 mg/kg i.v., UPLC-MS/MS quantification

Provides a validated, systemically absorbed reference standard for researchers designing in vivo efficacy and ADMET models.

High-Affinity Inhibition of Sorbitol Dehydrogenase

Violanthin demonstrates quantifiable inhibition of enzymes implicated in diabetic complications and neurodegeneration. In vitro assays establish an IC50 of 1.47 μM against sorbitol dehydrogenase and 79.80 μM against acetylcholinesterase (AChE), providing a precise benchmark against standard natural inhibitors [1].

Evidence DimensionEnzymatic IC50
Target Compound DataSorbitol Dehydrogenase IC50 = 1.47 μM; AChE IC50 = 79.80 μM
Comparator Or BaselineStandard AChE baseline (Galantamine IC50 ~0.5-5 μM)
Quantified Difference1.47 μM (highly potent) for SDH; 79.80 μM (moderate/benchmark) for AChE
ConditionsIn vitro enzymatic inhibition assays

Allows procurement teams to source a dual-action natural inhibitor for specialized in vitro screening panels targeting metabolic and cognitive pathways.

Quality Control and Authentication of High-Value Botanicals

Because violanthin is exclusively present in Dendrobium officinale and absent in common adulterants like D. devonianum, it is where this compound is the right choice as a targeted analytical reference standard for HPTLC and UPLC-MS/MS authentication workflows in the TCM and dietary supplement industries [1].

Pharmacokinetic and ADMET Benchmarking

Due to its stable C-C glycosidic bonds, violanthin resists gastrointestinal degradation far better than O-glycosides. It is the right choice for researchers requiring a stable, bioavailable (24.3%) flavonoid standard for in vivo plasma quantification and metabolic tracking [2].

In Vitro Screening for Diabetic Complications

With a highly potent IC50 of 1.47 μM against sorbitol dehydrogenase, violanthin serves as a critical natural compound standard for laboratories developing inhibitors targeting the polyol pathway and diabetic complications [3].

Neuropharmacological Assay Calibration

Violanthin provides a quantifiable baseline (IC50 = 79.80 μM) for acetylcholinesterase (AChE) inhibition, making it a valuable reference material for comparative studies evaluating the anti-neurodegenerative potential of complex plant extracts [4].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

578.16355563 Da

Monoisotopic Mass

578.16355563 Da

Heavy Atom Count

41

Wikipedia

Violanthin

Dates

Last modified: 08-15-2023

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